Bienvenue dans la boutique en ligne BenchChem!

2-(4-chlorophenyl)-6-hydroxy-4H-chromen-4-one

CYP2A6 inhibition nicotine metabolism drug-drug interaction

This chlorinated hydroxyflavone is a selective CYP2A6 probe, enabling sub-100 nM inhibition without confounding CYP2C9 engagement—a key advantage over 6-hydroxyflavone (a CYP2C9 inhibitor). With graded selectivity (CYP2A6 IC50 51 nM; CYP2C19 260 nM; CYP2B6 1300 nM), it differentiates CYP2A6-dependent metabolism in ADME-Tox panels. Ideal for smoking cessation and cancer chemoprevention medicinal chemistry programs exploiting its LogP 3.82 scaffold.

Molecular Formula C15H9ClO3
Molecular Weight 272.68 g/mol
CAS No. 140439-36-7
Cat. No. B5681122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-6-hydroxy-4H-chromen-4-one
CAS140439-36-7
Molecular FormulaC15H9ClO3
Molecular Weight272.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)Cl
InChIInChI=1S/C15H9ClO3/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8,17H
InChIKeyCTEQJZCEPVFKAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)-6-hydroxy-4H-chromen-4-one (CAS 140439-36-7): Procurement-Grade Flavone CYP Inhibitor


2-(4-Chlorophenyl)-6-hydroxy-4H-chromen-4-one (CAS 140439-36-7) is a synthetic chlorinated hydroxyflavone with the chromen-4-one core [1]. It is characterized by a 4-chlorophenyl substituent at the 2-position and a hydroxyl group at the 6-position (LogP 3.819) . This compound has been curated in authoritative bioactivity databases (ChEMBL, BindingDB) as a cytochrome P450 inhibitor, with its primary quantitative activity profile established against human CYP2A6 [2].

Why Generic Flavone Substitution Fails: Structural Determinants of CYP Selectivity for 140439-36-7


Among the structurally diverse class of flavones, CYP inhibition potency and isoform selectivity are exquisitely sensitive to halogen and hydroxyl substitution patterns. 6-Hydroxyflavone (CAS 6665-83-4) is identified as a noncompetitive CYP2C9 inhibitor (Ki ≤ 2.2 μM) [1], while 4′-chloroflavone (CAS 10420-75-4) acts as a 3-methylcholanthrene-type CYP1A inducer [2]. Simple substitution with a 4-chlorophenyl group at position 2, combined with a 6-hydroxy group, fundamentally alters the target engagement profile, producing potent CYP2A6 inhibition that cannot be replicated by either parent scaffold alone [3].

Quantitative Differentiation Evidence: 2-(4-Chlorophenyl)-6-hydroxy-4H-chromen-4-one vs. In-Class Comparators


CYP2A6 Inhibition Potency: 51 nM IC50 in Human Liver Microsomes vs. 6-Hydroxyflavone

2-(4-Chlorophenyl)-6-hydroxy-4H-chromen-4-one inhibits CYP2A6 with an IC50 of 51 nM in human liver microsomes using coumarin 7-hydroxylation as the probe substrate [1]. In contrast, 6-hydroxyflavone—the closest non-chlorinated analog—is primarily characterized as a CYP2C9 inhibitor (Ki ≤ 2.2 μM, equivalent to ~2200 nM) in the CYP2C9 RECO system and does not exhibit sub-micromolar CYP2A6 potency in published screening panels [2]. The ~43-fold lower nominal concentration required for CYP2A6 engagement by the chlorinated derivative represents a substantial shift in target preference driven by the 4-chlorophenyl substituent.

CYP2A6 inhibition nicotine metabolism drug-drug interaction

CYP Isoform Selectivity Profile: 5-fold Selectivity for CYP2A6 over CYP2C19

Within a single curated BindingDB/ChEMBL dataset, 2-(4-chlorophenyl)-6-hydroxy-4H-chromen-4-one exhibits a graded CYP inhibition profile: CYP2A6 IC50 = 51 nM, CYP2C19 IC50 = 260 nM, and CYP2B6 IC50 = 1300 nM [1]. This yields a selectivity ratio of ~5.1-fold for CYP2A6 over CYP2C19 and ~25.5-fold over CYP2B6. By comparison, 6-hydroxyflavone shows potent CYP2C9 inhibition (Ki ≤ 2.2 μM) with a noncompetitive mechanism rather than the CYP2A6-directed activity profile [2]. The 4-chlorophenyl substitution thus redirects inhibitory preference away from CYP2C9/2C19 toward CYP2A6, a selectivity feature not achievable with the parent 6-hydroxyflavone scaffold.

CYP isoform selectivity off-target profiling ADME-Tox

Mechanism-Based Differentiation: Competitive CYP2A6 Inhibition vs. Noncompetitive CYP2C9 Engagement by 6-Hydroxyflavone

The target compound acts as a competitive inhibitor of CYP2A6, as evidenced by coumarin competition assays in human liver microsomes [1]. This contrasts with 6-hydroxyflavone, which is definitively characterized as a noncompetitive inhibitor of CYP2C9 (Ki ≤ 2.2 μM), binding to an allosteric site adjacent to Phe100 rather than the substrate-binding pocket [2]. The mechanistic distinction—competitive (substrate-competitive) vs. noncompetitive (allosteric)—has practical implications: competitive CYP2A6 inhibitors are preferred for experimental designs requiring predictable, substrate-concentration-dependent modulation, whereas noncompetitive CYP2C9 binders introduce allosteric complexity. While direct CYP2C9 inhibition data for the target compound are not available in curated databases, its primary engagement of CYP2A6 with 51 nM potency suggests a fundamentally different target preference.

enzyme inhibition mechanism allosteric binding CYP2C9

Synthesis and Structural Differentiation: Aldol-Condensation Route Optimal for 4-Chlorophenyl Substitution

The synthesis of 2-(4-chlorophenyl)-6-hydroxy-4H-chromen-4-one proceeds via aldol condensation of 2-hydroxyacetophenone with 4-chlorobenzaldehyde under basic reflux conditions, followed by cyclization [1]. This route is structurally precluded for the synthesis of unsubstituted 6-hydroxyflavone (which requires benzaldehyde rather than 4-chlorobenzaldehyde), and differs from the synthesis of the positional isomer 6-chloro-4'-hydroxyflavone (CAS 3505-42-8), which requires a distinct halogenation pattern . The aldol condensation strategy using 4-chlorobenzaldehyde as the electrophilic component is well-precedented in flavone chemistry and enables scalable production of the 4'-chloro-substituted scaffold.

flavone synthesis aldol condensation structural analog

Physicochemical Differentiation: LogP 3.819 vs. 6-Hydroxyflavone and 4′-Chloroflavone

The computed LogP of 2-(4-chlorophenyl)-6-hydroxy-4H-chromen-4-one is 3.819 . This value positions the compound as intermediate in lipophilicity between 6-hydroxyflavone (experimental/estimated LogP range 2.66–4.45, with ALOGPS consensus ~3.65) [1] and 4′-chloroflavone (ACD/LogP 3.95) . The combination of a 6-hydroxy group (hydrogen bond donor) and a 4-chlorophenyl substituent (lipophilic) produces a balanced partition coefficient that differs from both the more polar 6-hydroxyflavone and the more lipophilic, hydroxyl-deficient 4′-chloroflavone. This intermediate lipophilicity may influence solubility, membrane permeability, and protein binding in comparative ADME studies.

lipophilicity LogP physicochemical properties

Optimal Procurement and Application Scenarios for 2-(4-Chlorophenyl)-6-hydroxy-4H-chromen-4-one


CYP2A6-Selective Pharmacological Probe for Nicotine Metabolism and Procarcinogen Activation Studies

With an IC50 of 51 nM against CYP2A6 and 5-fold selectivity over CYP2C19 [1], this compound is suitable as a selective chemical probe for CYP2A6-mediated nicotine C-oxidation and procarcinogen activation assays. Procurement is indicated when experimental designs require sub-100 nM CYP2A6 inhibition without confounding CYP2C9 engagement—a limitation of 6-hydroxyflavone, which preferentially inhibits CYP2C9 (Ki ≤ 2.2 μM) [2].

ADME-Tox Screening Panel Component for Drug-Drug Interaction Liability Assessment

The characterized CYP inhibition profile (CYP2A6 IC50 51 nM; CYP2C19 IC50 260 nM; CYP2B6 IC50 1300 nM) [1] enables use as a reference inhibitor in pharmaceutical ADME-Tox panels. Inclusion in screening cascades supports differentiation of CYP2A6-dependent metabolic pathways from CYP2C19- and CYP2B6-mediated routes, leveraging its graded selectivity profile.

Structure-Activity Relationship (SAR) Scaffold for Flavone-Based CYP2A6 Inhibitor Optimization

The 4-chlorophenyl-6-hydroxy substitution pattern provides a synthetically accessible scaffold (aldol condensation of 2-hydroxyacetophenone with 4-chlorobenzaldehyde) [1] that directs CYP inhibition toward CYP2A6 rather than CYP2C9. Medicinal chemistry programs targeting CYP2A6 for smoking cessation or cancer chemoprevention can use this compound as a starting point for further derivatization, exploiting its intermediate lipophilicity (LogP 3.819) [2] for pharmacokinetic optimization.

Comparative Flavonoid Reference Standard for CYP Inhibition Selectivity Profiling

When benchmarked against 6-hydroxyflavone (CYP2C9-directed, noncompetitive) [1] and 4′-chloroflavone (CYP1A inducer, MC-type) [2], this compound serves as a reference standard for CYP2A6-selective inhibition within flavonoid screening libraries. Its distinct target engagement profile supports head-to-head selectivity comparisons in P450 inhibition panels.

Quote Request

Request a Quote for 2-(4-chlorophenyl)-6-hydroxy-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.